molecular formula C9H8ClFO2 B6306339 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane CAS No. 773102-67-3

2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane

Cat. No.: B6306339
CAS No.: 773102-67-3
M. Wt: 202.61 g/mol
InChI Key: GAKAAHWEJMICRZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 4-chloro-2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane typically involves the reaction of 4-chloro-2-fluorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which then cyclizes to form the dioxolane ring. The reaction conditions often include heating the mixture under reflux and using a strong acid such as sulfuric acid or p-toluenesulfonic acid as the catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: It may be used in the production of specialty chemicals or as a precursor in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes, affecting biochemical pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluorophenol: Shares the chloro and fluoro substituents but lacks the dioxolane ring.

    4-Chloro-2-fluorophenyl isocyanate: Contains the same phenyl group but with an isocyanate functional group instead of the dioxolane ring.

Uniqueness

2-(4-Chloro-2-fluorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKAAHWEJMICRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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